molecular formula C6H10ClF3N2 B6253679 5-(trifluoromethyl)piperidin-2-imine hydrochloride CAS No. 165384-34-9

5-(trifluoromethyl)piperidin-2-imine hydrochloride

Cat. No.: B6253679
CAS No.: 165384-34-9
M. Wt: 202.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(trifluoromethyl)piperidin-2-imine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atomThis compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)piperidin-2-imine hydrochloride can be achieved through several methods:

    From 6-membered rings: Starting from pipecolic acid or lactam derivatives, a trifluoromethyl group is introduced.

    From pyridine or pyridinone derivatives: Reduction of these derivatives leads to the formation of the desired compound.

    From 5-membered rings: Ring expansion of prolinol derivatives can yield the target compound.

    From linear amines: Cyclization of linear amines can also produce the compound.

    From dienes/dienophiles: [4 + 2]-cycloaddition reactions are another route to synthesize this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed hydrogenation and other catalytic processes are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)piperidin-2-imine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives with potential biological activity .

Scientific Research Applications

5-(trifluoromethyl)piperidin-2-imine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)piperidin-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-trifluoromethylpiperidine
  • α-trifluoromethylpiperidinic derivatives
  • Trifluoromethylpyridines

Uniqueness

5-(trifluoromethyl)piperidin-2-imine hydrochloride is unique due to its specific structure, which combines the piperidine ring with a trifluoromethyl group and an imine functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

165384-34-9

Molecular Formula

C6H10ClF3N2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.